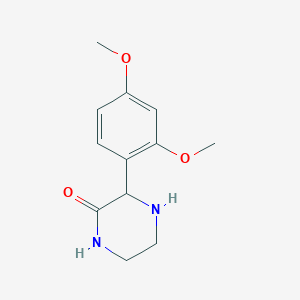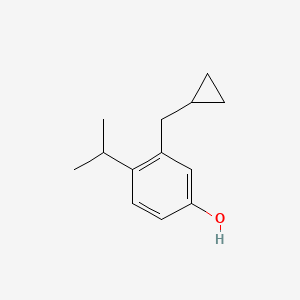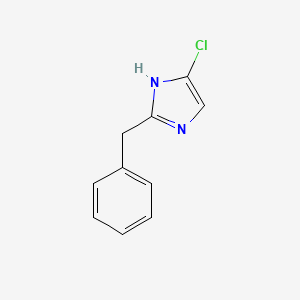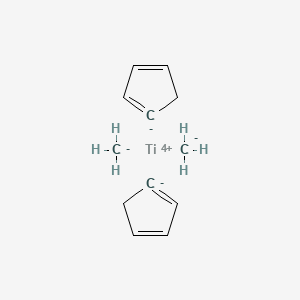
Bis-(cyclopentadienyl)-dimethyltitanium(IV)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(cyclopentadienyl)-dimethyltitanium(IV) is an organometallic compound that belongs to the class of metallocenes. It consists of a titanium atom sandwiched between two cyclopentadienyl rings and bonded to two methyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis-(cyclopentadienyl)-dimethyltitanium(IV) typically involves the reaction of titanium tetrachloride with cyclopentadienyl magnesium bromide, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The overall reaction can be summarized as follows:
TiCl4+2CpMgBr→Cp2TiCl2+2MgBr2
Cp2TiCl2+2MeLi→Cp2TiMe2+2LiCl
Industrial Production Methods
In industrial settings, the production of bis-(cyclopentadienyl)-dimethyltitanium(IV) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically purified by recrystallization or sublimation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Bis-(cyclopentadienyl)-dimethyltitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) oxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium, such as titanium(III) complexes.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the methyl groups.
Major Products Formed
Oxidation: Titanium(IV) oxide and other titanium oxides.
Reduction: Titanium(III) complexes and other reduced titanium species.
Substitution: Various substituted titanium complexes depending on the substituent used.
Scientific Research Applications
Bis-(cyclopentadienyl)-dimethyltitanium(IV) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of bis-(cyclopentadienyl)-dimethyltitanium(IV) involves its ability to coordinate with various ligands and participate in electron transfer reactions. The compound can interact with molecular targets such as DNA, leading to the formation of covalent bonds and the induction of apoptosis in cancer cells . Additionally, it can act as a catalyst in various chemical reactions by facilitating the transfer of electrons and promoting the formation of reactive intermediates .
Comparison with Similar Compounds
Bis-(cyclopentadienyl)-dimethyltitanium(IV) can be compared with other similar compounds, such as:
Bis-(cyclopentadienyl)-titanium(IV) dichloride: This compound has chlorine atoms instead of methyl groups and is commonly used in radical organic synthesis.
Bis-(cyclopentadienyl)-zirconium(IV) dichloride: Similar to the titanium compound but with zirconium, it is used in polymerization and hydroformylation reactions.
Bis-(cyclopentadienyl)-cobalt(II): This compound is used as a reducing agent and in the preparation of cobalt derivatives.
The uniqueness of bis-(cyclopentadienyl)-dimethyltitanium(IV) lies in its specific reactivity and stability, making it a versatile reagent in various chemical and industrial applications.
Properties
Molecular Formula |
C12H16Ti |
|---|---|
Molecular Weight |
208.12 g/mol |
IUPAC Name |
carbanide;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |
InChI Key |
FTSFXIWRKQLYJQ-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


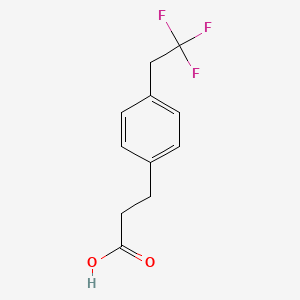
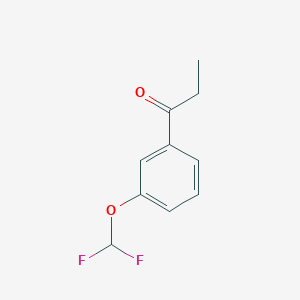
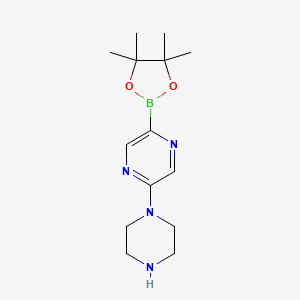
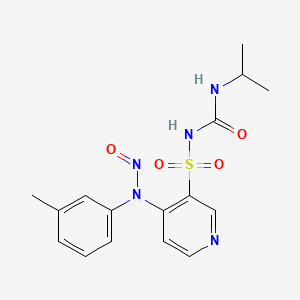
![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)
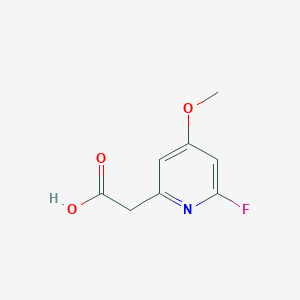
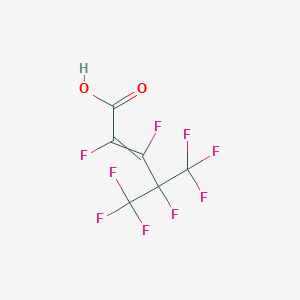
![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)
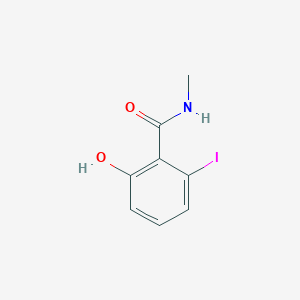
![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14854304.png)
